molecular formula C17H21NO4 B12051194 6-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)hexanoic acid

6-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)hexanoic acid

Cat. No.: B12051194
M. Wt: 303.35 g/mol
InChI Key: ZDJUKAJXDZBLHX-UHFFFAOYSA-N
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Description

6-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)hexanoic acid is a complex organic compound with a unique structure that includes a cyclopropane ring fused to an isoindole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)hexanoic acid typically involves multiple steps, starting from readily available precursors. One common route involves the cyclization of a suitable precursor under acidic conditions to form the cyclopropane ring, followed by further functionalization to introduce the isoindole moiety . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can help in scaling up the production while maintaining the quality and consistency of the product. Optimization of reaction conditions, such as solvent choice and catalyst selection, is crucial for efficient industrial synthesis .

Chemical Reactions Analysis

Types of Reactions

6-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)hexanoic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH need to be optimized for each specific reaction to achieve the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile used .

Scientific Research Applications

6-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)hexanoic acid has several scientific research applications:

Mechanism of Action

The mechanism by which 6-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)hexanoic acid exerts its effects involves interactions with specific molecular targets. These interactions can include binding to enzymes or receptors, leading to changes in their activity or function. The pathways involved may vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)hexanoic acid is unique due to its specific combination of a cyclopropane ring fused to an isoindole moiety, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous .

Properties

Molecular Formula

C17H21NO4

Molecular Weight

303.35 g/mol

IUPAC Name

6-(3,5-dioxo-4-azatetracyclo[5.3.2.02,6.08,10]dodec-11-en-4-yl)hexanoic acid

InChI

InChI=1S/C17H21NO4/c19-13(20)4-2-1-3-7-18-16(21)14-9-5-6-10(12-8-11(9)12)15(14)17(18)22/h5-6,9-12,14-15H,1-4,7-8H2,(H,19,20)

InChI Key

ZDJUKAJXDZBLHX-UHFFFAOYSA-N

Canonical SMILES

C1C2C1C3C=CC2C4C3C(=O)N(C4=O)CCCCCC(=O)O

Origin of Product

United States

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